molecular formula C12H11F6N B15048197 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine CAS No. 1314714-46-9

1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine

Cat. No.: B15048197
CAS No.: 1314714-46-9
M. Wt: 283.21 g/mol
InChI Key: FIABVIFHYFWXPA-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine is an organic compound characterized by the presence of a cyclobutane ring attached to a phenyl group substituted with two trifluoromethyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with cyclobutanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the benzyl chloride by the amine group of cyclobutanamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Uniqueness: 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine is unique due to the presence of both a cyclobutane ring and trifluoromethyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for the development of new materials and pharmaceuticals with enhanced performance and stability.

Properties

CAS No.

1314714-46-9

Molecular Formula

C12H11F6N

Molecular Weight

283.21 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]cyclobutan-1-amine

InChI

InChI=1S/C12H11F6N/c13-11(14,15)8-4-7(10(19)2-1-3-10)5-9(6-8)12(16,17)18/h4-6H,1-3,19H2

InChI Key

FIABVIFHYFWXPA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N

Origin of Product

United States

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